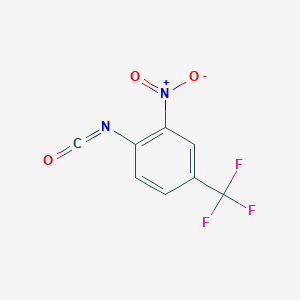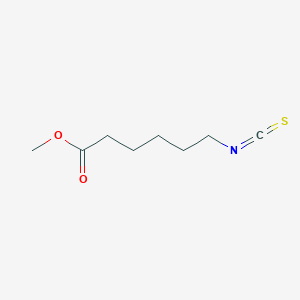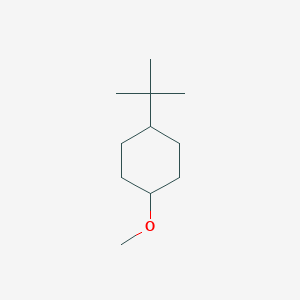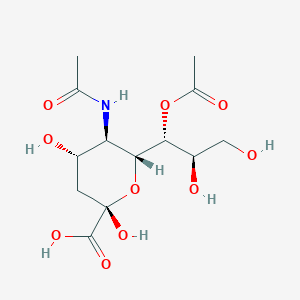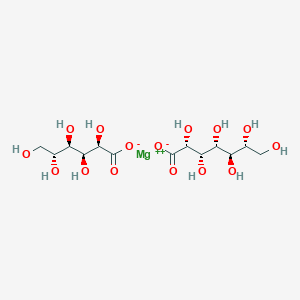
Ácido 4-bromonicotínico
Descripción general
Descripción
4-Bromonicotinic acid is a brominated derivative of nicotinic acid, which is a form of vitamin B3 or niacin. While the provided papers do not directly discuss 4-bromonicotinic acid, they do provide insights into similar brominated nicotinic acids and their derivatives, which can be used to infer some properties and potential applications of 4-bromonicotinic acid.
Synthesis Analysis
The synthesis of brominated nicotinic acids and their derivatives often involves halogenation reactions, as seen in the synthesis of metal-organic frameworks based on 5-bromonicotinic acid , and the synthesis of a surfactant containing a benzene ring using a copper-catalyzed cross-coupling reaction . A novel synthesis route for 4-aminonicotinic acid, which could be adapted for 4-bromonicotinic acid, starts from isoquinoline and involves several steps including oxidation, dehydration, ammonolysis, and a Hofmann rearrangement reaction . These methods highlight the versatility and complexity of synthesizing substituted nicotinic acids.
Molecular Structure Analysis
The molecular structure of brominated nicotinic acids can be characterized using various spectroscopic techniques. For instance, vibrational spectra (Raman, infrared) and DFT calculations have been used to investigate the structures of 2- and 6-bromonicotinic acid . X-ray single-crystal diffraction is another powerful tool to determine the crystal structure of these compounds, as demonstrated for 5-bromonicotinic acid derivatives and lanthanide complexes with 5-bromonicotinic acid . These studies provide detailed information on the molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
Brominated nicotinic acids can participate in various chemical reactions, forming complex structures. For example, 5-bromonicotinic acid can react with hydrazide and 4-chlorobenzaldehyde to form a compound with antibacterial activity . Lanthanide complexes with 5-bromonicotinic acid exhibit different coordination geometries and crystal structures, indicating the ligand's ability to form diverse metal-organic frameworks . These reactions demonstrate the reactivity of brominated nicotinic acids and their potential in creating functional materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated nicotinic acids are influenced by their molecular structure. For example, metal-organic frameworks based on 5-bromonicotinic acid have been shown to possess photoluminescence properties and the ability to purify hydrogen gas . The vibrational spectra and DFT calculations of 2- and 6-bromonicotinic acid provide insights into their vibrational assignments and intermolecular hydrogen bonds . The crystal structure of a triphenyltin(IV) complex with 5-bromonicotinic acid reveals a five-coordinated trigonal bipyramidal geometry around the tin atoms . These properties are crucial for the potential applications of these compounds in various fields, including materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
Compuestos de coordinación multifuncionales
El ácido 4-bromonicotínico se ha utilizado en la creación de compuestos de coordinación multifuncionales basados en iones de lantánidos . Estos compuestos han demostrado propiedades magnéticas, de luminiscencia y anticancerígenas . Los espectros de excitación de estos compuestos revelaron un amplio máximo alrededor de 300 nm y un máximo estrecho alrededor de 370 nm, señales asignadas a transiciones π← π* dentro del ligando .
Química de clic dinámica basada en ácido borónico
El ácido 4-bromonicotínico se ha utilizado en la química de clic dinámica basada en ácido borónico . Esta química ha experimentado avances recientes y aplicaciones emergentes en biología química, química supramolecular y aplicaciones biomédicas . Se ha destacado el mecanismo de cinética reversible y sus aplicaciones en estos campos .
Estudios de biocompatibilidad
Las propiedades químicas y la biocompatibilidad de los compuestos basados en ácido 4-bromonicotínico han inspirado la exploración de químicas novedosas que utilizan boro para impulsar las ciencias emergentes . Esto ha llevado al desarrollo de exploraciones de química biológica y de materiales sensibles a estímulos .
Química medicinal
El ácido 4-bromonicotínico ha encontrado aplicaciones en química medicinal . Se han estudiado las cinéticas reversibles de las químicas de clic reversibles de iminoboronato y salicilhidroxámico-boronato, lo cual es de suma importancia para cualquier exploración de química biológica y de materiales sensible a estímulos
Safety and Hazards
The safety data sheet for a similar compound, 6-Bromonicotinic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Mecanismo De Acción
Target of Action
4-Bromonicotinic acid is a derivative of nicotinic acid, which is known to have significant neuropsychotropic properties . .
Biochemical Pathways
Derivatives of nicotinic acid, including 5-bromonicotinic acid, have been synthesized and studied for their nootropic activity . Nootropics are substances that may enhance cognitive function, particularly executive functions, memory, creativity, or motivation.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be bbb permeant
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature may play a role in its stability.
Propiedades
IUPAC Name |
4-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLOEKRJQIAKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376570 | |
| Record name | 4-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15366-62-8 | |
| Record name | 4-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper "" [] details a novel, one-pot synthesis method for 4-bromonicotinic acid esters. This method utilizes readily available enamino keto esters and employs a Vilsmeier reaction for formylation and subsequent intramolecular cyclization. This offers a simplified approach compared to multi-step syntheses, potentially leading to improved efficiency and cost-effectiveness in producing this valuable chemical building block.
Q2: What are the potential applications of 4-bromonicotinic acid derivatives?
A2: While the research focuses primarily on the synthesis methodology, 4-bromonicotinic acid and its derivatives are important intermediates in organic synthesis. The bromine atom allows for various chemical transformations, making these compounds versatile building blocks for synthesizing more complex molecules. Potential applications include developing pharmaceuticals, agrochemicals, and other fine chemicals.
Q3: How does the structure of the starting enamino keto ester influence the synthesis outcome?
A3: The research investigates the impact of substituents on the enamino keto ester on the reaction outcome []. Different substituents can influence the reactivity of the starting material and potentially lead to variations in yield or even different products. Understanding these structure-activity relationships is crucial for optimizing the synthesis and tailoring the process for specific 4-bromonicotinic acid derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
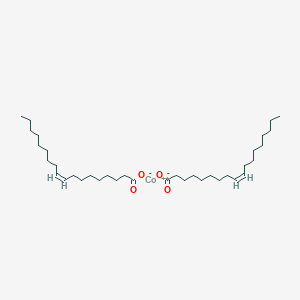


![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)


